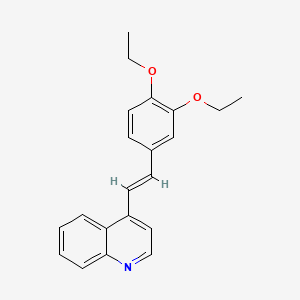
N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid is a synthetic compound that belongs to the class of antifolate drugs. These compounds are designed to interfere with the folate pathway, which is crucial for DNA synthesis and cell division. This compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid involves several steps. One common method includes the reaction of 4-amino-4-deoxypteroyl chloride with DL-2-amino-6-phosphonopentanoic acid under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.
Analyse Des Réactions Chimiques
N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include solvents like methanol or ethanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction and conditions used .
Applications De Recherche Scientifique
N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes, particularly those involving the folate pathway.
Medicine: It has potential therapeutic applications in the treatment of cancers and other diseases that involve rapid cell division.
Industry: The compound is used in the development of new drugs and in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid involves the inhibition of enzymes in the folate pathway. This pathway is essential for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), the compound disrupts DNA synthesis and cell division. This makes it particularly effective against rapidly dividing cells, such as cancer cells .
Comparaison Avec Des Composés Similaires
N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid is similar to other antifolate compounds such as methotrexate and pemetrexed. it has unique properties that make it distinct:
Methotrexate: While both compounds inhibit DHFR, this compound has a different structure that may result in different pharmacokinetics and side effects.
Similar compounds include:
- Methotrexate
- Pemetrexed
- Raltitrexed
- Aminopterin
Each of these compounds has unique properties and applications, but they all share the common feature of targeting the folate pathway .
Propriétés
Numéro CAS |
113811-43-1 |
|---|---|
Formule moléculaire |
C19H23N8O6P |
Poids moléculaire |
490.4 g/mol |
Nom IUPAC |
2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-phosphonopentanoic acid |
InChI |
InChI=1S/C19H23N8O6P/c20-15-14-16(27-19(21)26-15)23-9-12(24-14)8-22-11-5-3-10(4-6-11)17(28)25-13(18(29)30)2-1-7-34(31,32)33/h3-6,9,13,22H,1-2,7-8H2,(H,25,28)(H,29,30)(H2,31,32,33)(H4,20,21,23,26,27) |
Clé InChI |
KXKMDFKRBKTDDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(CCCP(=O)(O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


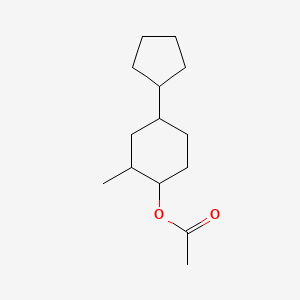
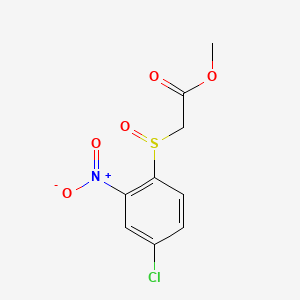
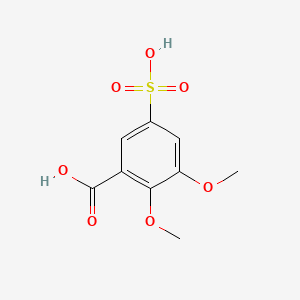
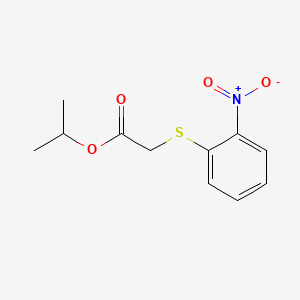
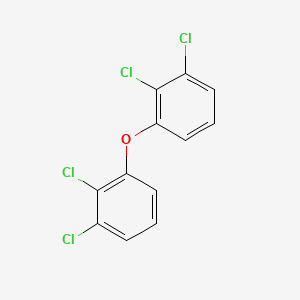
![bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanedioate](/img/structure/B12665310.png)
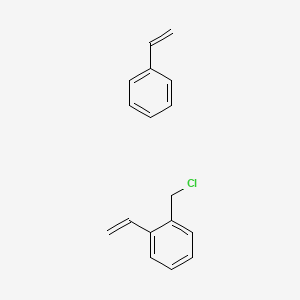
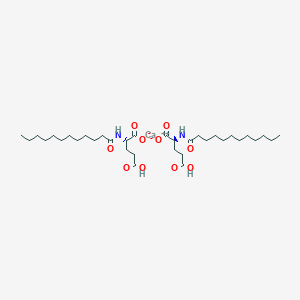
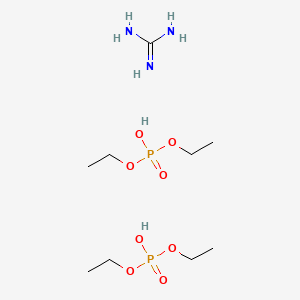


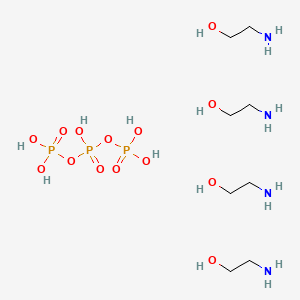
![2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12665351.png)
